

Application Notes and Protocols for Capso Buffer with Methanol in Protein Transfer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Capso

Cat. No.: B1225162

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Introduction

The efficient transfer of proteins from a polyacrylamide gel to a solid-phase membrane is a critical step in Western blotting, significantly influencing the accuracy and reliability of results. The choice of transfer buffer plays a pivotal role in this process. While Towbin buffer is widely used, CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer offers distinct advantages in specific applications, particularly for the transfer of high molecular weight (HMW) proteins, basic proteins, and when downstream protein sequencing is intended.^{[1][2]} This document provides detailed application notes, protocols, and comparative data for the use of **Capso** buffer with methanol for protein transfer.

CAPS buffer maintains a high pH (typically 10.5-11.0), which facilitates the elution of proteins, especially those with high isoelectric points, from the gel matrix.^{[3][4][5]} The absence of glycine in CAPS buffer formulations prevents interference with N-terminal protein sequencing. Methanol is a crucial component in the transfer buffer as it promotes the binding of proteins to the membrane, although its concentration may need to be optimized for very large proteins.

Key Considerations

- **Protein Characteristics:** CAPS buffer is highly recommended for proteins that are large (>150 kDa) or have a basic isoelectric point.

- **Downstream Applications:** The glycine-free composition of CAPS buffer makes it the ideal choice when N-terminal sequencing of the transferred protein is planned.
- **Membrane Type:** Polyvinylidene difluoride (PVDF) membranes are generally recommended for use with CAPS buffer, especially for HMW proteins, due to their higher binding capacity and mechanical strength.
- **Transfer System:** CAPS buffer can be utilized in both wet (tank) and semi-dry transfer systems.

Comparative Data: Capso Buffer vs. Towbin Buffer

Feature	Capso Buffer	Towbin Buffer	References
Buffering Agent	10 mM CAPS	25 mM Tris	
Amino Acid	None	192 mM Glycine	
Typical pH	~11.0	~8.3	
Methanol Concentration	10-20%	10-20%	
SDS (Optional)	Up to 0.1%	Up to 0.1%	
Primary Advantage	Efficient transfer of high molecular weight and basic proteins; compatible with N-terminal sequencing.	Well-established, effective for a broad range of proteins.	
Recommended Use	High MW (>150 kDa) proteins, basic proteins, proteins for sequencing.	Routine Western blotting for a wide range of proteins.	

Experimental Protocols

Protocol 1: Preparation of 10x CAPS Stock Solution (100 mM, pH 11.0)

Materials:

- CAPS (N-cyclohexyl-3-aminopropanesulfonic acid)
- Sodium Hydroxide (NaOH)
- Deionized water

Procedure:

- Dissolve 2.21 g of CAPS in 80 ml of deionized water.
- Adjust the pH to 11.0 with NaOH.
- Bring the final volume to 100 ml with deionized water.
- Store the stock solution at 4°C.

Protocol 2: Preparation of 1L CAPS Transfer Buffer (10 mM CAPS, 10% Methanol)

Materials:

- 10x CAPS Stock Solution (100 mM, pH 11.0)
- Methanol
- Deionized water

Procedure:

- Combine 100 ml of 10x CAPS stock solution with 100 ml of methanol.
- Add 800 ml of deionized water to bring the final volume to 1 liter.
- Mix the solution thoroughly.
- Cool the buffer to 4°C before use.

Protocol 3: Wet (Tank) Protein Transfer using CAPS Buffer

Materials:

- Polyacrylamide gel with separated proteins
- PVDF or nitrocellulose membrane
- Blotting paper
- Sponges
- CAPS Transfer Buffer (chilled to 4°C)
- Wet transfer apparatus
- Power supply

Procedure:

- Following electrophoresis, equilibrate the gel in CAPS transfer buffer for 10-15 minutes.
- If using a PVDF membrane, activate it by immersing in 100% methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. For nitrocellulose, equilibrate directly in transfer buffer.
- Soak the blotting paper and sponges in the transfer buffer for at least 10 minutes.
- Assemble the transfer "sandwich" in the following order: sponge, blotting paper, gel, membrane, blotting paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
- Place the sandwich into the transfer cassette and insert it into the tank transfer apparatus filled with chilled CAPS transfer buffer.
- Perform the transfer. For high molecular weight proteins, a longer transfer time at a lower voltage (e.g., 20-30 V overnight) in a cold room or with a cooling unit is recommended.

Optimal conditions should be determined empirically.

- After transfer, disassemble the sandwich and verify transfer efficiency by staining the membrane with Ponceau S.

Protocol 4: Semi-Dry Protein Transfer using CAPS Buffer

Semi-dry transfer offers a more rapid alternative to the wet tank method and requires less buffer. Both continuous and discontinuous buffer systems can be used with CAPS.

Continuous System:

- Use the standard CAPS Transfer Buffer (10 mM CAPS, 10% Methanol, pH 11.0) for soaking all components (blotting paper, gel, and membrane).

Discontinuous System: A discontinuous system can enhance transfer efficiency.

- Anode Buffer: 60 mM Tris, 40 mM CAPS, 15% Methanol, pH 9.6
- Cathode Buffer: 60 mM Tris, 40 mM CAPS, 0.1% SDS, pH 9.6

Procedure for Semi-Dry Transfer:

- Equilibrate the gel in the appropriate transfer buffer (cathode buffer for discontinuous systems) for 10-15 minutes.
- Prepare the membrane as described in the wet transfer protocol.
- Soak the blotting papers in their respective buffers (anode buffer for the paper on the anode side, cathode buffer for the paper on the cathode side in a discontinuous system).
- Assemble the transfer stack on the semi-dry blotter platform in the following order: anode plate, anode-buffer-soaked blotting paper, membrane, gel, cathode-buffer-soaked blotting paper, cathode plate. Remove any air bubbles.
- Perform the transfer at a constant current of 1-2 mA/cm² of the gel area or a constant voltage of 15-25V for 30-60 minutes. Optimal time and voltage/current should be determined

empirically.

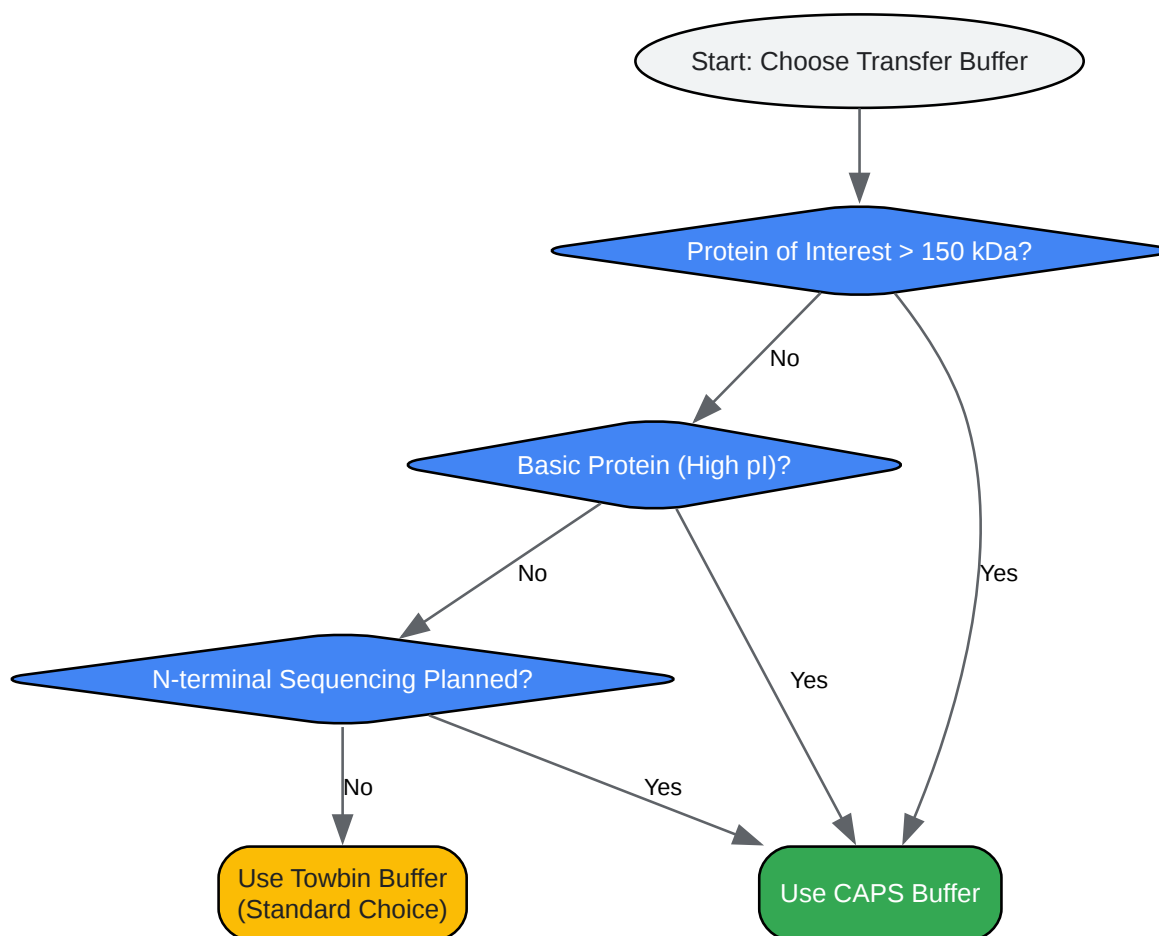
- Disassemble the stack and verify the transfer with Ponceau S staining.

Visualizations



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Caption: Western Blot Workflow using CAPS Transfer Buffer.



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Caption: Decision Tree for Transfer Buffer Selection.

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